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Compound of Interest

Compound Name: N-Fluoro-O-benzenedisulfonimide

Cat. No.: B075318

For Researchers, Scientists, and Drug Development Professionals

N-Fluoro-O-benzenedisulfonimide (NFOBS) is a highly efficient and stable electrophilic
fluorinating agent. Its robust nature and powerful reactivity have established it as a valuable
tool in modern organic synthesis, particularly in the development of novel pharmaceuticals and
agrochemicals where the introduction of fluorine atoms can significantly enhance biological
activity and metabolic stability. This guide provides a comprehensive overview of its
fundamental properties, synthesis, and applications.

Core Properties of N-Fluoro-O-
benzenedisulfonimide

NFOBS is a stable, crystalline solid that serves as a potent source of "electrophilic” fluorine
(F*).[1] Its high reactivity compared to similar reagents is attributed to the strong electron-
withdrawing nature of the two sulfonyl groups, which polarizes the nitrogen-fluorine bond,
making the fluorine atom highly susceptible to nucleophilic attack.

Quantitative Data Summary

The key physical and chemical properties of NFOBS are summarized in the table below.
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Property Value

2-fluoro-1A%,3A%,2-benzodithiazole-1,1,3,3-
IUPAC Name

tetraoxide
Abbreviation NFOBS
CAS Number 134414-80-5
Molecular Formula CeHaFNO4S:2
Molecular Weight 237.23 g/mol
Appearance Crystalline solid
Melting Point 139-140 °C (with decomposition)[1]
Stabilit Stable at room temperature for over a year
abili

Y when stored under an inert atmosphere.[2]

1°F NMR Chemical Shift 37.8 ppm (upfield from CFCls)[2]

Note: Detailed *H NMR, 3C NMR, IR, and quantitative solubility data for NFOBS are not readily
available in the reviewed literature. Researchers should perform their own characterization.

Synthesis and Reaction Mechanisms

The synthesis of NFOBS is a multi-step process starting from commercially available materials.
Its primary application lies in the electrophilic fluorination of a wide range of carbon-centered
nucleophiles.

Synthesis of NFOBS: An Experimental Workflow

NFOBS is prepared in a three-step sequence from o-benzenedisulfonic acid with a reported
overall yield of 81%.[2] The workflow involves the conversion of the acid to its corresponding
disulfonyl chloride, followed by amination to form the sulfonimide precursor, which is then
fluorinated.
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Step 1: Chlorosulfonation

0-Benzenedisulfonic Acid

PCls or SOCI2

0-Benzenedisulfonyl Chloride

NH4OH / NH3

Step 2: Amination

0-Benzenedisulfonimide

10% F2 in N2
-40 °C

Step 3: Electrophilic Fluorination

N-Fluoro-O-benzenedisulfonimide (NFOBS)

Click to download full resolution via product page

Figure 1. Synthetic workflow for N-Fluoro-O-benzenedisulfonimide (NFOBS).

Mechanism of Electrophilic Fluorination

The mechanism of fluorination by NFOBS is a topic of discussion, but substantial evidence
points towards an Sn2-type pathway for most nucleophilic substrates.[2] In this process, the
nucleophile directly attacks the electrophilic fluorine atom, leading to the cleavage of the N-F
bond and the formation of a new carbon-fluorine bond. A single-electron transfer (SET)
mechanism has also been considered but is less supported by experimental outcomes with
NFOBS.[2]
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Figure 2. Proposed Snr2-type mechanism for electrophilic fluorination by NFOBS.

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful application of NFOBS in a
research setting. The following sections provide methodologies for the synthesis of the key
precursor and a general procedure for electrophilic fluorination.

Protocol 1: Synthesis of o-Benzenedisulfonimide

The precursor to NFOBS, o-benzenedisulfonimide, is synthesized from the corresponding o-
benzenedisulfonyl chloride.

Materials:

0-Benzenedisulfonyl chloride

Concentrated ammonium hydroxide

Deionized water

e Ice

Procedure:
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e 0-Benzenedisulfonyl chloride is added portion-wise to a flask containing concentrated
ammonium hydroxide, which is cooled in an ice bath.

e The addition is controlled to maintain the reaction temperature below 10 °C.

» After the addition is complete, the mixture is stirred vigorously for 1-2 hours while allowing it
to slowly warm to room temperature.

e The resulting precipitate is collected by vacuum filtration.

e The crude o-benzenedisulfonimide is washed with cold deionized water to remove any
residual ammonium salts.

e The product is then dried under vacuum to yield the pure sulfonimide, which can be used in
the subsequent fluorination step without further purification.

Protocol 2: Synthesis of N-Fluoro-O-
benzenedisulfonimide (NFOBS)

This protocol outlines the direct fluorination of the sulfonimide precursor. Caution: This reaction
involves elemental fluorine (F2) and should only be performed by trained personnel in a
specialized fume hood with appropriate safety measures.

Materials:

e 0-Benzenedisulfonimide

e Anhydrous acetonitrile (MeCN)

¢ A gaseous mixture of 10% fluorine in nitrogen (10% F2/N2)
Procedure:

e A solution of o-benzenedisulfonimide is prepared in anhydrous acetonitrile in a suitable
reaction vessel (e.g., a Teflon or passivated stainless steel reactor).

e The solution is cooled to -40 °C using a suitable cooling bath (e.g., an acetone/dry ice bath).
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e The 10% F2/N2 gas mixture is bubbled through the cooled, stirred solution at a controlled
rate.

e The reaction progress is monitored by periodically taking aliquots and analyzing them (e.qg.,
by °F NMR or TLC) until the starting material is consumed.

» Once the reaction is complete, the gas flow is stopped, and the system is purged with dry
nitrogen to remove any residual fluorine.

e The solvent is removed under reduced pressure.

e The resulting solid is purified, typically by recrystallization from a suitable solvent system, to
afford NFOBS as a crystalline solid.[1][2]

Protocol 3: General Procedure for Electrophilic
Fluorination of a Ketone Enolate

This protocol describes a typical application of NFOBS for the a-fluorination of a ketone via its
lithium enolate.

Materials:

» Ketone substrate

e Anhydrous tetrahydrofuran (THF)

e Lithium diisopropylamide (LDA) solution in THF/hexanes

e N-Fluoro-O-benzenedisulfonimide (NFOBS)

o Saturated aqueous ammonium chloride (NH4ClI) solution

» Diethyl ether or ethyl acetate

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)

Procedure:
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e A solution of the ketone substrate in anhydrous THF is prepared in a flame-dried, three-neck
round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

e The solution is cooled to -78 °C using a dry ice/acetone bath.

e A solution of LDA (typically 1.05-1.2 equivalents) is added dropwise to the ketone solution via
syringe, and the mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate
formation.

e Asolution of NFOBS (1.1 equivalents) in anhydrous THF is then added dropwise to the
enolate solution at -78 °C.

e The reaction mixture is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates the
consumption of the starting material.

e The reaction is quenched at -78 °C by the slow addition of saturated aqueous NHaCl
solution.

e The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with
diethyl ether or ethyl acetate (3 x volumes).

e The combined organic layers are washed with brine, dried over anhydrous MgSOa or
Naz=SO0s, filtered, and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to yield the a-
fluorinated ketone.

Role in Drug Development and Synthesis of
Bioactive Molecules

The introduction of fluorine into bioactive molecules is a cornerstone strategy in modern drug
discovery. Fluorine's unique properties—high electronegativity, small size, and ability to form
strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic
stability, and binding affinity to biological targets. NFOBS serves as a critical reagent in this
process, enabling the late-stage fluorination of complex intermediates in the synthesis of
potential drug candidates.
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Figure 3. Role of NFOBS in the synthesis of fluorinated bioactive molecules for drug discovery.

By providing a reliable method for creating C-F bonds under relatively mild conditions, NFOBS
allows medicinal chemists to generate libraries of fluorinated analogues of known drugs or
natural products. These analogues are then screened for improved pharmacological properties,
leading to the identification of new lead compounds with enhanced efficacy and better

pharmacokinetic profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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